2-(4-bromophenoxy)-N-(2,5-dimethylphenyl)acetamide
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Overview
Description
2-(4-bromophenoxy)-N-(2,5-dimethylphenyl)acetamide is an organic compound that features a bromophenoxy group and a dimethylphenyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenoxy)-N-(2,5-dimethylphenyl)acetamide typically involves the following steps:
Formation of 4-bromophenol: This can be achieved by bromination of phenol using bromine in the presence of a catalyst.
Preparation of 4-bromophenoxyacetic acid: This involves the reaction of 4-bromophenol with chloroacetic acid under basic conditions.
Amidation: The final step involves the reaction of 4-bromophenoxyacetic acid with 2,5-dimethylaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromophenoxy)-N-(2,5-dimethylphenyl)acetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation: The phenyl groups can undergo oxidation under strong oxidizing conditions.
Reduction: The amide group can be reduced to an amine under reducing conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Nucleophilic substitution: Products depend on the nucleophile used.
Oxidation: Products include phenolic compounds or quinones.
Reduction: Products include amines or alcohols.
Scientific Research Applications
2-(4-bromophenoxy)-N-(2,5-dimethylphenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Materials Science: It can be used in the development of polymers and advanced materials.
Biological Studies: It can be used to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 2-(4-bromophenoxy)-N-(2,5-dimethylphenyl)acetamide involves its interaction with specific molecular targets. The bromophenoxy group can interact with hydrophobic pockets in proteins, while the acetamide group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenoxy)-N-(2,5-dimethylphenyl)acetamide
- 2-(4-fluorophenoxy)-N-(2,5-dimethylphenyl)acetamide
- 2-(4-methylphenoxy)-N-(2,5-dimethylphenyl)acetamide
Uniqueness
2-(4-bromophenoxy)-N-(2,5-dimethylphenyl)acetamide is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This can enhance its binding affinity and selectivity for certain molecular targets compared to its analogs with different halogen atoms.
Properties
IUPAC Name |
2-(4-bromophenoxy)-N-(2,5-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO2/c1-11-3-4-12(2)15(9-11)18-16(19)10-20-14-7-5-13(17)6-8-14/h3-9H,10H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXHNYTJTHNDBIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)COC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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